Lipophilicity Shift vs. 3‑Carboxylic Acid Analog
The target compound (acetyl) displays a computed logP of 0.9437, compared to 0.4393 for the 4,7‑dimethylpyrazolo[5,1‑c][1,2,4]triazine‑3‑carboxylic acid (CAS 175137‑58‑3) [1][2]. The +0.5 logP increase indicates a roughly 3‑fold higher partition coefficient favoring lipid membranes, which is consistent with the replacement of the polar carboxyl group by a methyl ketone [1].
| Evidence Dimension | Computed octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.9437 |
| Comparator Or Baseline | 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid; logP = 0.4393 |
| Quantified Difference | ΔlogP = +0.5044 (target more lipophilic) |
| Conditions | Computed logP values from Molbase database; method consistent across both entries |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and may enhance blood‑brain barrier penetration, a critical parameter when selecting building blocks for CNS‑targeted kinase inhibitor libraries.
- [1] Molbase. 1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone, CAS 175137-64-1. LogP 0.9437. https://qiye.molbase.cn/ View Source
- [2] Molbase. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, CAS 175137-58-3. LogP 0.4393. https://qiye.molbase.cn/ View Source
